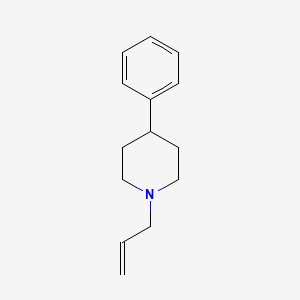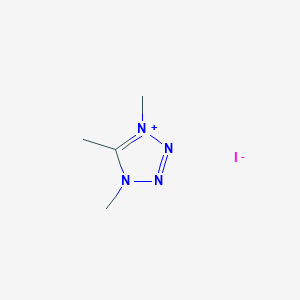
1,4,5-Trimethyltetrazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5-Trimethyltetrazolium iodide is a chemical compound belonging to the tetrazolium family Tetrazolium salts are known for their applications in various scientific fields due to their unique chemical properties
Preparation Methods
1,4,5-Trimethyltetrazolium iodide can be synthesized through the reaction of methyl iodide with 1,5-dimethyltetrazole . The reaction typically involves the use of a solvent such as acetonitrile and is carried out under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction and optimizing the conditions to maximize yield and purity.
Chemical Reactions Analysis
1,4,5-Trimethyltetrazolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form formazan derivatives, which are often brightly colored and used in various assays.
Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions vary but often include formazan derivatives and other substituted tetrazolium salts.
Scientific Research Applications
1,4,5-Trimethyltetrazolium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is employed in cell viability assays, where it is reduced to formazan by living cells, indicating metabolic activity.
Industry: The compound can be used in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism by which 1,4,5-Trimethyltetrazolium iodide exerts its effects involves its reduction to formazan derivatives. This reduction is typically catalyzed by cellular enzymes, indicating metabolic activity. The molecular targets and pathways involved include various dehydrogenases and other enzymes that facilitate the reduction process .
Comparison with Similar Compounds
1,4,5-Trimethyltetrazolium iodide can be compared to other tetrazolium salts such as 1,3,5-Trimethyltetrazolium iodide and 2,3,5-Triphenyltetrazolium chloride. While all these compounds share a common tetrazole ring structure, they differ in their substituents and, consequently, their chemical properties and applications. For instance, 2,3,5-Triphenyltetrazolium chloride is widely used in microbiology for detecting bacterial growth, whereas this compound is more commonly used in chemical assays .
Properties
CAS No. |
36739-73-8 |
|---|---|
Molecular Formula |
C4H9IN4 |
Molecular Weight |
240.05 g/mol |
IUPAC Name |
1,4,5-trimethyltetrazol-1-ium;iodide |
InChI |
InChI=1S/C4H9N4.HI/c1-4-7(2)5-6-8(4)3;/h1-3H3;1H/q+1;/p-1 |
InChI Key |
OQRZBHQKFUCKEL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](N=NN1C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


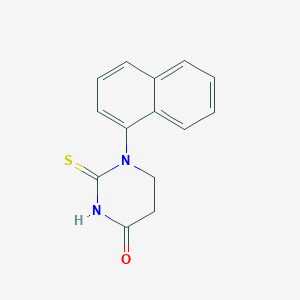
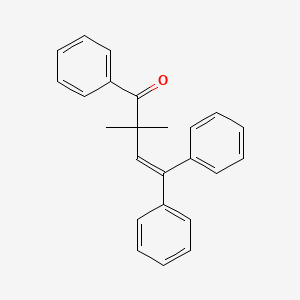
![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
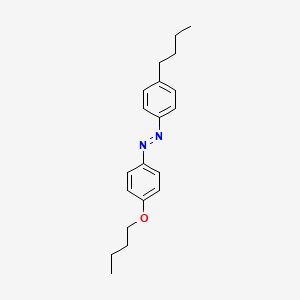
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
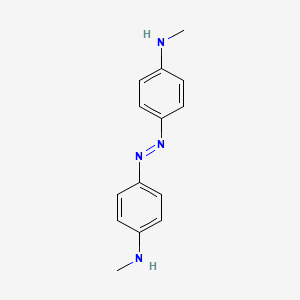
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)
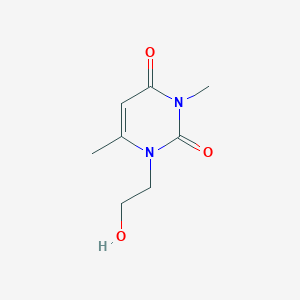
![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
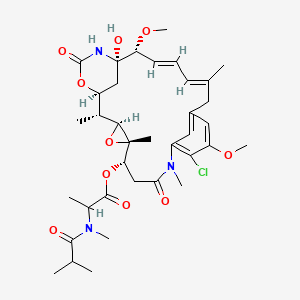
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
